3-Butan-2-yl-2,3-dihydrofuran: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
3-Butan-2-yl-2,3-dihydrofuran: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Chemical Identity
3-Butan-2-yl-2,3-dihydrofuran (also known as 3-sec-butyl-2,3-dihydrofuran) is a specialized, sterically hindered cyclic enol ether. In modern drug discovery and synthetic organic chemistry, the 2,3-dihydrofuran motif serves as a critical intermediate for the divergent synthesis of polysubstituted tetrahydrofurans, which are ubiquitous in biologically active natural products and pharmaceutical agents[1].
While 2-substituted dihydrofurans are relatively straightforward to synthesize via direct C2-lithiation of the parent heterocycle[1], accessing 3-alkylated derivatives like 3-butan-2-yl-2,3-dihydrofuran requires sophisticated cycloisomerization or cross-coupling strategies[2]. This whitepaper provides a comprehensive overview of the compound's physical properties, stereochemical complexities, and a field-proven, self-validating synthetic protocol.
Quantitative Data & Physical Properties
The physical and chemical parameters of 3-butan-2-yl-2,3-dihydrofuran are summarized below. These metrics are essential for proper handling, isolation, and chromatographic method development.
| Property | Value | Method / Note |
| IUPAC Name | 3-(butan-2-yl)-2,3-dihydrofuran | Standard nomenclature |
| CAS Registry Number | 56805-32-4 | Unique identifier[3] |
| Molecular Formula | C8H14O | Analyzed via HRMS[3] |
| Molecular Weight | 126.1962 g/mol | Monoisotopic mass[3] |
| Standard InChIKey | ZFHLYRXUGVHBRR-UHFFFAOYSA-N | Structural hash[3] |
| Kovats Retention Index | ~1053 | Non-polar stationary phase (GC)[4] |
| Physical State | Volatile Liquid | At 25 °C, 100 kPa (extrapolated)[1] |
Stereochemical Complexity & Reactivity Profile
Stereocenters and Diastereomerism
The molecular architecture of 3-butan-2-yl-2,3-dihydrofuran contains two distinct chiral centers:
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C3 of the dihydrofuran ring: The point of attachment for the alkyl chain.
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C2' of the sec-butyl group: The stereocenter within the branched alkyl substituent.
Because of these two stereocenters, the compound exists as a mixture of four stereoisomers (two pairs of enantiomers), which manifest as two distinct diastereomers. During drug development, resolving these diastereomers is critical, as the spatial orientation of the sec-butyl group significantly influences the trajectory of subsequent electrophilic additions across the C4-C5 enol ether double bond.
Mechanistic Reactivity
The 2,3-dihydrofuran ring is an electron-rich olefin. It readily undergoes:
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Electrophilic Additions: Halogenation or epoxidation occurs rapidly at the C4-C5 double bond.
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Lithiation: Treatment with butyl lithium yields a 2-lithio derivative, a highly versatile nucleophile for further functionalization[1].
Synthetic Methodology: Gold-Catalyzed Cycloisomerization
Synthesizing 3-alkyl-2,3-dihydrofurans presents a regioselectivity challenge. Traditional Heck couplings often yield mixtures of 2,5-dihydro and 2,3-dihydro isomers[2]. To achieve absolute regiocontrol, a transition-metal-catalyzed intramolecular cycloisomerization of a homopropargylic alcohol precursor is the most robust approach[2][5].
Mechanistic Pathway
Fig 1: Gold(I)-catalyzed 5-endo-dig cycloisomerization pathway for 3-alkyl-2,3-dihydrofurans.
Step-by-Step Experimental Protocol
Expertise & Experience: The following protocol utilizes a Gold(I) catalyst. Causality: Au(I) complexes are highly carbophilic; they selectively activate the alkyne π-system without coordinating to the hard oxygen nucleophile. This prevents competitive elimination or allene formation, driving the reaction exclusively through the desired 5-endo-dig cyclization pathway[2].
Materials:
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Precursor: 2-(butan-2-yl)but-3-yn-1-ol (1.0 equiv, 10 mmol)
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Catalyst: (Triphenylphosphine)gold(I) chloride [(Ph3P)AuCl] (0.02 equiv, 2 mol%)
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Activator: Silver triflimide (AgNTf2) (0.02 equiv, 2 mol%)
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Solvent: Anhydrous Dichloromethane (DCM), 0.1 M
Procedure:
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Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (Ph3P)AuCl (0.2 mmol) and AgNTf2 (0.2 mmol) in 20 mL of anhydrous DCM. Stir for 15 minutes at room temperature. Causality: AgNTf2 abstracts the chloride from the gold complex, precipitating AgCl and generating the highly active, cationic [Au(PPh3)]+ species required for alkyne activation.
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Substrate Addition: Filter the active catalyst solution through a pad of Celite directly into a separate flask containing a solution of 2-(butan-2-yl)but-3-yn-1-ol (10 mmol) in 80 mL of anhydrous DCM.
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Cycloisomerization: Stir the reaction mixture at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. Complete conversion typically occurs within 2–4 hours.
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Quenching & Workup: Add 2 drops of triethylamine to quench the active cationic gold species, preventing acid-catalyzed degradation of the sensitive enol ether product. Concentrate the mixture under reduced pressure (keep bath temperature < 30 °C due to product volatility).
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Purification: Purify the crude residue via short-path vacuum distillation or flash column chromatography on deactivated neutral alumina (to prevent double-bond migration) using pentane as the eluent.
Analytical Characterization & Self-Validating Systems
A robust protocol must be self-validating. To confirm the successful synthesis of 3-butan-2-yl-2,3-dihydrofuran and rule out the isomeric 2,5-dihydrofuran or unreacted starting material, the following orthogonal analytical techniques must be employed.
Analytical Workflow
Fig 2: Self-validating analytical workflow for structural and stereochemical confirmation.
Spectroscopic Signatures
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GC-MS Validation: Gas chromatography should yield a peak with a Kovats Retention Index of approximately 1053[4]. The mass spectrum will exhibit a distinct molecular ion peak at m/z 126 [3]. Key fragmentation includes the loss of the sec-butyl radical, generating a stable oxonium ion fragment.
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1H NMR Validation (CDCl3, 400 MHz): The defining feature of the 2,3-dihydrofuran ring is the vinylic protons of the enol ether.
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C5-H (alpha to oxygen): Appears as a distinct doublet of triplets (dt) far downfield at ~6.3 ppm , due to deshielding by the adjacent oxygen atom.
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C4-H (beta to oxygen): Appears upfield relative to C5-H, typically around ~4.8 ppm (m), reflecting the electron-donating resonance effect of the oxygen lone pair.
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The absence of an alkyne C-H stretch (~2.2 ppm) and hydroxyl proton confirms complete cyclization.
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References
- Furan, 2,3-dihydro-3-(1-methylpropyl)- - the NIST WebBook. National Institute of Standards and Technology.
- parse.F5-H55-4_30_10-MeOH-R2-B_2.txt (Kovats Retention Index Data). YeastRC.
- 2,3-Dihydrofuran. Wikipedia.
- Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.
- 2-phenyl-2,3-dihydrofuran. Organic Syntheses Procedure.
